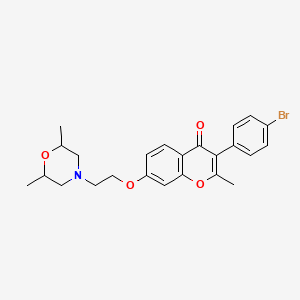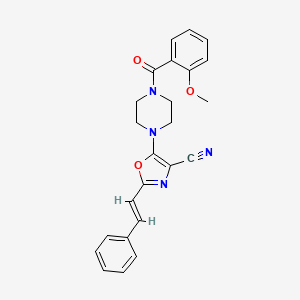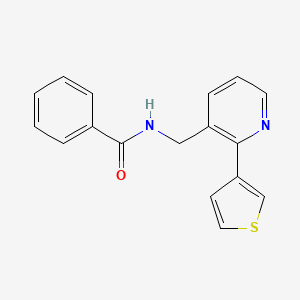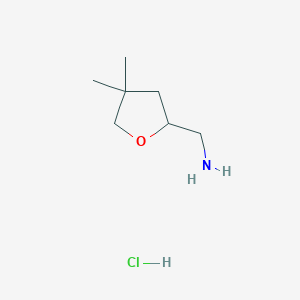![molecular formula C17H13ClF3N5OS B2593614 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880802-46-0](/img/structure/B2593614.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethylphenyl group . It is part of a class of compounds known as 1,3,4-thiadiazoles, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction between an aromatic carbonyl halide and thiosemicarbazide . The resulting product then undergoes intramolecular cyclization in an alkaline medium to form the 1,3,4-thiadiazole ring .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring attached to a sulfanyl group, which is in turn attached to an acetamide group bearing a trifluoromethylphenyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures are known to participate in a variety of chemical reactions. For example, 1,3,4-thiadiazoles can react with various electrophiles due to the presence of multiple nitrogen atoms .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The triazole and thiazole moieties present in the compound are known for their antimicrobial properties. Compounds with similar structures have been shown to exhibit preliminary in vitro antibacterial activity against pathogens such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi . This suggests potential use in developing new antimicrobial agents that could be effective against a range of bacterial infections.
Antiviral Applications
Derivatives of thiadiazole, a related structure, have demonstrated antiviral activities. Specifically, sulfonamide derivatives of thiadiazole have shown some efficacy against the tobacco mosaic virus . This indicates that our compound could be explored for its antiviral capabilities, potentially leading to treatments for plant viruses or even human viral infections.
Antifungal Uses
Thiadiazole derivatives are also recognized for their antifungal properties. The compound , with its related structural features, could be investigated for its effectiveness against fungal pathogens, which could have implications in both medical and agricultural domains .
Antitumor and Cytotoxic Drug Development
The presence of a thiazole ring in a compound has been associated with antitumor or cytotoxic drug molecules. These compounds can be designed to target cancer cells with minimal side effects. The compound’s structural complexity might allow it to interact with specific biological targets, making it a candidate for cancer research .
Neuroprotective Properties
Thiazoles have been found in neuroprotective drugs. Given the structural similarity, the compound could be researched for its potential role in the synthesis of neurotransmitters or as a neuroprotective agent, which could contribute to treatments for neurodegenerative diseases .
Antioxidant Potential
Compounds containing thiazole rings have been reported to act as antioxidants. This property is crucial in combating oxidative stress in cells, which is a factor in many chronic diseases. The compound could be studied for its antioxidant capacity, which might lead to the development of new therapeutic agents .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXWFISKHYMWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone](/img/structure/B2593535.png)

![3-{[4-(Tert-butyl)benzyl]sulfanyl}-1-(4-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2593537.png)

![1-(2-Ethoxyphenyl)-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2593542.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2593543.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethylbutanamide](/img/structure/B2593546.png)
![N4-(3-fluorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2593547.png)
![2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2593548.png)

![Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid](/img/structure/B2593554.png)